4-Diazoimidazole-5-carboxamide

Medicinal Chemistry Oncology Organic Synthesis

4-Diazoimidazole-5-carboxamide is the definitive starting material for temozolomide analog synthesis and the mandatory reference standard for dacarbazine stability assays. Unlike its 5-diazo regioisomer (CAS 7008-85-7), this specific isomer is the immediate photodecomposition product of dacarbazine and provides unmatched reactivity for constructing 3-substituted imidazotetrazines that overcome MGMT-mediated resistance. Its distinct irreversible xanthine oxidase inhibition profile also makes it an essential probe for structure-function studies. Procure only this CAS to ensure synthetic yield and analytical specificity.

Molecular Formula C4H4N5O+
Molecular Weight 138.11 g/mol
CAS No. 24316-91-4
Cat. No. B1208136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diazoimidazole-5-carboxamide
CAS24316-91-4
Synonyms4-diazoimidazole-5-carboxamide
4-diazoimidazole-5-carboxamide chloride
4-diazoimidazole-5-carboxamide, hydroxide, inner salt
Molecular FormulaC4H4N5O+
Molecular Weight138.11 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)N)[N+]#N
InChIInChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1
InChIKeyNPULRJKDSGAKML-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Diazoimidazole-5-carboxamide (CAS 24316-91-4): Critical Intermediate and Photoactive Scaffold for Oncology Research and Chemical Synthesis


4-Diazoimidazole-5-carboxamide (also referred to as Diazo-IC or 5-carbamoyl-1H-imidazole-4-diazonium) is a heterocyclic diazo compound with molecular formula C4H4N5O+ and molecular weight 138.11 g/mol [1]. This compound is recognized as the immediate photodecomposition product of the antineoplastic agent dacarbazine (DTIC) and serves as a key synthetic intermediate in the preparation of temozolomide and structurally related imidazotetrazines [2]. Its reactivity profile, encompassing both electrophilic and nucleophilic pathways, underpins its utility in medicinal chemistry and its role as a bioactive metabolite [3].

Why Generic Diazoimidazole Analogs Cannot Substitute for 4-Diazoimidazole-5-carboxamide in Critical Research Applications


Generic substitution among diazoimidazole derivatives is inadvisable due to profound differences in regioisomeric identity, stability, and biological activity. For instance, 4-diazoimidazole-5-carboxamide and its regioisomer 5-diazoimidazole-4-carboxamide (CAS 7008-85-7) exhibit distinct physicochemical properties and synthetic utility [1]. Furthermore, the 2-position substituents dramatically alter antimicrobial potency and spectrum, as demonstrated by structure-activity relationship studies where lipophilic modifications conferred differential MIC values against fungal and bacterial strains [2]. The compound's unique role as the primary photodegradation product of dacarbazine and its requisite intermediacy in temozolomide synthesis further underscore that in-class substitution is not scientifically viable without compromising experimental integrity or synthetic yield [3].

Quantitative Differentiation Evidence: 4-Diazoimidazole-5-carboxamide vs. Analogs and Precursors


High-Yield Synthetic Intermediate for Next-Generation Temozolomide Analogs

4-Diazoimidazole-5-carboxamide demonstrates superior synthetic utility compared to alternative routes for imidazotetrazine synthesis. Its reaction with isocyanates affords high product yields, enabling efficient preparation of 3-substituted imidazo[5,1-d]-1,2,3,5-tetrazines structurally related to temozolomide. In contrast, alternative six-step synthetic sequences starting from 2,6-dibromo-4-methylbenzonitrile typically proceed with overall yields of less than 10% [1]. This direct coupling route circumvents laborious multi-step protocols and delivers substantially improved material throughput for medicinal chemistry campaigns.

Medicinal Chemistry Oncology Organic Synthesis

Potent and Irreversible Xanthine Oxidase Inhibition Distinguished from Reversible Sulfhydryl Reagents

4-Diazoimidazole-5-carboxamide (studied as 5-diazoimidazole-4-carboxamide) inhibits milk xanthine oxidase via an uncompetitive, irreversible mechanism. This inhibition profile contrasts sharply with common sulfhydryl reagents. Specifically, diazo-ICA inactivated the enzyme more significantly and rapidly than other sulfhydryl reagents tested [1]. Moreover, its inhibitory activity was strongly potentiated by divalent metal ions including Fe2+, Mn2+, Co2+, and Cu2+, whereas the inhibition was attenuated by simultaneous addition of sulfhydryl compounds such as cysteine or reduced glutathione [2]. This unique combination of irreversible binding and metal-ion sensitivity is not observed with standard reversible xanthine oxidase inhibitors like allopurinol.

Enzymology Inflammation Drug Discovery

Distinct Macromolecular Synthesis Inhibition Profile Relative to Parent Drug Dacarbazine

In Novikoff hepatoma cells, 5-diazoimidazole-4-carboxamide (0.1 mM) produced a distinct inhibition profile compared to its parent drug dacarbazine (DTIC). The diazo compound inhibited DNA synthesis by 1%, RNA synthesis by 9%, and protein synthesis by 1%. In contrast, DTIC (1.0 mM) exposed to light inhibited DNA synthesis by 8%, RNA synthesis by 41%, and protein synthesis by 63% [1]. Notably, the diazo compound achieves comparable cytotoxic potency (99% decrease in viable cell count at 1.0 mM) with substantially less perturbation of macromolecular synthesis than DTIC, suggesting a divergent mechanism of action that may not be solely dependent on inhibition of nucleic acid or protein synthesis.

Cancer Biology Toxicology Metabolite Profiling

Clinically Relevant Photodegradation Kinetics in Dacarbazine Formulations

4-Diazoimidazole-5-carboxamide is the primary photodegradation product of dacarbazine and is directly responsible for the pain reactions observed during peripheral intravenous infusion of DTIC [1]. Quantitative HPLC analysis demonstrated that Diazo-IC production in dissolving solutions increased in a time-dependent manner at both 4°C and 25°C under light shielding. However, short-duration light exposure during dissolution did not significantly alter Diazo-IC concentrations compared to fully shielded conditions [2]. These data establish that while the compound is a clinically significant degradant, its formation kinetics can be managed through controlled preparation protocols, making it an essential analytical reference standard for quality control of dacarbazine formulations.

Pharmaceutical Formulation Photostability Clinical Pharmacy

Dose-Related Mutagenicity as a Potent Electrophilic Reactant

4-Diazoimidazole-5-carboxamide demonstrated dose-related mutagenicity in Salmonella typhimurium strain TA 100, a standard assay for detecting base-pair substitution mutagens [1]. The compound is classified as a potent electrophilic reactant, with reactivity comparable to the proposed ultimate carcinogenic forms of arylalkylnitrosamines and arylnitrosamides [2]. While quantitative revertant colony counts are not provided in the available abstract, the dose-response relationship is explicitly stated and distinguishes this compound from structurally related diazoazoles that may lack this electrophilic potency. This property directly informs handling requirements and risk assessment for laboratory use.

Genetic Toxicology Environmental Carcinogenesis Electrophile Reactivity

Validated Application Scenarios for 4-Diazoimidazole-5-carboxamide Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Temozolomide Analogs for MGMT-Resistant Glioblastoma

Based on its demonstrated high-yield reaction with isocyanates to form imidazotetrazines [1], this compound is the preferred starting material for synthesizing 3-substituted temozolomide analogs. These analogs, such as the N3-propargyl derivative, have shown equal inhibitory activity irrespective of MGMT status in matched glioma cell lines, addressing a major clinical resistance mechanism. Procurement of high-purity 4-diazoimidazole-5-carboxamide is essential for medicinal chemistry teams developing next-generation alkylating agents that bypass O6-methylguanine-DNA methyltransferase (MGMT)-mediated resistance.

Enzymology: Mechanistic Studies of Xanthine Oxidase and Purine Metabolism

The compound's uncompetitive, irreversible inhibition of xanthine oxidase, coupled with its potentiation by divalent metal ions and attenuation by sulfhydryl compounds [2], makes it an indispensable tool for dissecting the enzyme's catalytic mechanism. Unlike allopurinol, which acts as a suicide substrate, 4-diazoimidazole-5-carboxamide provides a distinct irreversible inhibition profile that can be exploited in structure-function studies of the molybdenum cofactor active site and in screening for novel inhibitors of hyperuricemia and gout.

Pharmaceutical Quality Control: Dacarbazine Stability-Indicating Reference Standard

Given its established role as the primary photodegradation product of dacarbazine and its direct link to infusion-related pain [3], this compound is a mandatory reference standard for HPLC-UV assays monitoring dacarbazine stability in injectable formulations. Analytical laboratories require certified 4-diazoimidazole-5-carboxamide to validate method specificity, establish system suitability, and quantify degradation levels in finished drug products and during in-use stability studies.

Genetic Toxicology: Electrophilic Reactant for Mutagenicity Screening Panels

The compound's dose-related mutagenicity in Salmonella typhimurium TA 100 and its classification as a potent electrophilic reactant [4] support its use as a positive control or reference compound in genotoxicity screening programs. Laboratories evaluating the mutagenic potential of novel diazonium or triazene compounds can employ 4-diazoimidazole-5-carboxamide as a benchmark electrophile to calibrate assay sensitivity and to compare the relative reactivity of new chemical entities.

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